Product packaging for 5-Bromoimidazo[1,2-a]pyridin-3-amine(Cat. No.:)

5-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11893190
M. Wt: 212.05 g/mol
InChI Key: ZGKKACCZQRSDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoimidazo[1,2-a]pyridin-3-amine is a brominated heteroaromatic amine of high interest in medicinal chemistry and drug discovery. It serves as a versatile molecular scaffold and key synthetic intermediate for the development of novel pharmacologically active compounds. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, featured in several marketed drugs and known for its favorable physicochemical properties. This compound is particularly valuable in the exploration of new therapies for infectious diseases. Research into similar imidazo[1,2-a]pyridine analogs has identified potent anti-parasitic activity, making this chemotype a promising starting point for hit-to-lead optimization campaigns against neglected tropical diseases such as leishmaniasis . The structure's potential as a metal-chelating motif also warrants investigation for its mechanism of action. Furthermore, derivatives of the imidazo[1,2-a]pyridine core are being investigated in oncology research, including as components of potent dual PI3K/mTOR inhibitors for cancer therapy, highlighting the broad utility of this structural class . The presence of both an amine group and a bromine atom on the core structure provides two handles for selective functionalization via cross-coupling reactions and amide formation, allowing for rapid diversification and generation of compound libraries for structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B11893190 5-Bromoimidazo[1,2-a]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2

InChI Key

ZGKKACCZQRSDCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)N

Origin of Product

United States

Molecular and Electronic Structure Investigations

Conformational Analysis and Tautomerism in Imidazo[1,2-a]pyridine (B132010) Systems

The imidazo[1,2-a]pyridine ring system is an aromatic, planar scaffold. Conformational analysis of derivatives often focuses on the orientation of substituents relative to this rigid plane. For 3-substituted imidazo[1,2-a]pyridines, the introduction of an electron-withdrawing group can lead to an unusual downfield chemical shift for the proton at the 5-position (the peri position), a phenomenon sometimes attributed to intramolecular hydrogen bonding or other through-space interactions that influence conformational preference. researchgate.net While a detailed conformational analysis specific to 5-Bromoimidazo[1,2-a]pyridin-3-amine is not extensively documented, studies on related structures, such as those with bulky groups, indicate that the core scaffold maintains its planarity. researchgate.netnih.gov

Tautomerism in N-unsubstituted pyrazole-like systems is a well-known phenomenon, involving the migration of a proton between the two nitrogen atoms. mdpi.com However, in the fused imidazo[1,2-a]pyridine system, the bridgehead nitrogen (N4) and the imidazole (B134444) nitrogen (N1) are chemically distinct, and the aromaticity of the bicyclic system strongly favors a single tautomeric form. The potential for amino-imino tautomerism exists for the 3-amino substituent, where the exocyclic amine could exist in equilibrium with an imine form. However, for most anilino- and amino-pyridines, the amino tautomer is overwhelmingly preferred in solution, preserving the aromaticity of the ring system. rsc.org

Electronic Distribution and Reactivity Predictions

The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, a property derived from the fusion of the electron-rich imidazole ring with the pyridine (B92270) ring. nih.gov This system is considered a "drug prejudice" scaffold in medicinal chemistry due to its favorable electronic and structural properties that allow for diverse intermolecular interactions. nih.gov The electronic properties enable interactions such as hydrogen bonding, π–π stacking, and coordination with metal ions. mdpi.com

The distribution of electrons and, consequently, the reactivity of the ring are significantly influenced by substituents.

The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is particularly activated and is the most common site for functionalization, such as nitrosylation, sulfonamidation, and perfluoroalkylation. mdpi.comorganic-chemistry.org

The amino group at the C3 position is a strong electron-donating group, further enhancing the electron density of the heterocyclic system, though its primary effect is on the local reactivity of the C3 position and the exocyclic nitrogen.

The bromine atom at the C5 position is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. Its presence is expected to influence the electron density of the pyridine ring and can serve as a handle for further synthetic modifications through cross-coupling reactions.

Density Functional Theory (DFT) calculations on the parent imidazo[1,2-a]pyridine molecule and its derivatives have been used to compute optimized geometries and reproduce vibrational spectra, confirming the planar structure and providing insights into electronic distribution. mdpi.comresearchgate.net Such studies predict that the highest occupied molecular orbital (HOMO) is typically distributed across the fused ring system, while the lowest unoccupied molecular orbital (LUMO) is also delocalized, confirming the aromatic nature and potential for various electronic transitions. acs.org

Spectroscopic Characterization Methodologies in Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, each providing complementary information.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide key information for assigning the positions of all atoms.

¹H NMR: The proton spectrum would show distinct signals for each of the aromatic protons on the imidazo[1,2-a]pyridine core. The proton at C2 is typically a singlet, while the protons on the pyridine ring (C6, C7, C8) would appear as a set of coupled doublets and triplets. The absence of a signal for H5 confirms the substitution at that position. The protons of the amino group at C3 would appear as a broad singlet, the chemical shift of which can be solvent-dependent. tci-thaijo.orgresearchgate.net

¹³C NMR: The carbon spectrum would show seven distinct signals for the aromatic carbons of the bicyclic core. The chemical shifts are indicative of the electronic environment of each carbon. The C2, C3, and C5 carbons would show shifts significantly influenced by the adjacent nitrogen, the amino group, and the bromine atom, respectively. nih.govtci-thaijo.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-a]pyridine Derivatives Data is representative and based on analysis of related structures. Actual values for the target compound may vary.

Position Representative ¹H Chemical Shift (ppm) Representative ¹³C Chemical Shift (ppm)
2 ~7.8 (s) ~145
3 - (Substituted) ~120
5 - (Substituted) ~110
6 ~7.1 (dd) ~125
7 ~6.7 (t) ~112
8 ~8.0 (d) ~123
8a - ~145
NH₂ ~3.1 (s, broad) -

Sources: nih.govtci-thaijo.orgresearchgate.net

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₆BrN₃), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Molecular Ion Peak: The key signal in the mass spectrum would be the molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this peak would appear as a characteristic doublet, with two peaks of nearly equal intensity separated by 2 m/z units. researchgate.net

Fragmentation: The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related structures could include the cleavage of the amino group or loss of HBr.

Table 2: Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₇H₆BrN₃
Molecular Weight (⁷⁹Br) 210.97 g/mol
Molecular Weight (⁸¹Br) 212.97 g/mol
Expected [M]⁺ Peak Doublet at m/z ~211 and ~213

Source: Calculated from atomic weights.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C=C/C=N stretching vibrations within the aromatic system (in the 1400-1650 cm⁻¹ region). researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazo[1,2-a]pyridine system is a chromophore that typically exhibits multiple absorption bands in the UV region, corresponding to π→π* transitions. optica.orgnist.gov The presence of the amino and bromo substituents would be expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted parent compound. nih.gov

Table 3: Key Spectroscopic Data for Imidazo[1,2-a]pyridine Systems

Spectroscopic Method Feature Typical Range/Value
IR N-H Stretch (Amine) 3300-3500 cm⁻¹
IR Aromatic C=C/C=N Stretch 1400-1650 cm⁻¹
UV-Vis π→π* Transitions 230-350 nm

Sources: researchgate.netnih.govoptica.orgnist.gov

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, numerous structures of its derivatives have been reported. nih.goviucr.orgiucr.org

These studies consistently show that the imidazo[1,2-a]pyridine fused ring system is essentially planar. iucr.org In the solid state, molecules of this type often pack in arrangements influenced by hydrogen bonding and π–π stacking interactions. For this compound, the amino group would be expected to act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the nitrogen atoms of adjacent molecules, leading to the formation of extended networks in the crystal lattice. iucr.orgresearchgate.net

Table 4: Representative X-ray Crystallography Data for an Imidazo[1,2-a]pyridine Derivative (Based on 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde)

Parameter Description
Molecular Geometry The imidazo–pyridine fused ring system is nearly planar. iucr.org
Dihedral Angle The angle between the fused ring and substituents varies (e.g., 53.77° for a fluorophenyl group). iucr.org
Intermolecular Interactions C—H⋯O, C—H⋯F, and π–π stacking interactions are observed, linking molecules into a 3D network. iucr.org

Source: iucr.org

Biological Activities and Mechanistic Studies at the Molecular and Cellular Level

Engagement with Cellular Targets

The biological effects of imidazo[1,2-a]pyridine (B132010) derivatives stem from their interaction with various cellular targets, including protein kinases and other crucial enzyme systems.

Inhibition of Protein Kinases by Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

PI3K/mTOR Pathway: Several studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to inhibit the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. nih.govnih.gov For instance, compound 15a was identified as a potent dual inhibitor of PI3K and mTOR, demonstrating significant tumor growth inhibition in xenograft models. nih.gov Another derivative, compound 6 , was found to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov The inhibition is often achieved through binding to the ATP-binding site of these kinases. nih.gov Optimization of imidazo[1,2-a]pyridine scaffolds has led to the development of highly selective p110α inhibitors, a subunit of PI3K, with IC50 values in the nanomolar range. researchgate.net

CDK: Imidazo[1,2-a]pyridines are recognized as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. researchgate.net

PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. These compounds were found to be ATP competitive but not ATP mimetic, interacting with the N-terminal lobe of the kinase. One such inhibitor, K00135 , demonstrated impairment of survival in human leukemic cell lines. semanticscholar.org

DYRK Kinases: Imidazo[1,2-b]pyridazines have also been explored as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). dundee.ac.uk Optimization of a fragment hit led to the discovery of potent and selective DYRK1A inhibitors. dundee.ac.uk

Inhibition of Other Enzyme Systems

Beyond protein kinases, imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against other essential enzyme systems.

Glutamine Synthetase: 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.gov Compound 4n from this series was found to be a particularly potent inhibitor with an IC50 of 0.38 µM. nih.gov

In Vitro Pharmacological Profiles

The engagement of imidazo[1,2-a]pyridine derivatives with cellular targets translates into a range of pharmacological effects observed in vitro.

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

A significant body of research has demonstrated the anticancer potential of imidazo[1,2-a]pyridine derivatives across various cancer cell lines.

Mechanism of Action: These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration. nih.govnih.gov For example, a novel imidazo[1,2-a]pyridine derivative, MIA , was shown to reduce cell viability and trigger apoptosis in breast and ovarian cancer cells. nih.gov Another study on three novel imidazo[1,2-a]pyridines (IP-5 , IP-6 , and IP-7 ) demonstrated their potent anti-survival effects on the HCC1937 breast cancer cell line. nih.gov Specifically, IP-5 was found to induce cell cycle arrest at the G0/G1 and G2/M phases. nih.gov

KRAS Inhibition: A series of novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of KRAS G12C, a mutated protein found in many cancers. rsc.org Compound I-11 from this series showed potent anticancer activity in KRAS G12C-mutated NCI-H358 lung cancer cells. rsc.org

PI3K/mTOR Inhibition in Cancer: As mentioned earlier, the inhibition of the PI3K/mTOR pathway by compounds like 15a and compound 6 leads to significant antiproliferative effects in various cancer cell lines, including colon, breast, melanoma, and cervical cancers. nih.govnih.gov

Interactive Data Table: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell Line(s)Observed EffectsReference
MIA MDA-MB-231 (Breast), SKOV3 (Ovarian)Reduced cell viability, induced apoptosis nih.gov
IP-5, IP-6, IP-7 HCC1937 (Breast)Potent anti-survival effects nih.gov
IP-5 HCC1937 (Breast)Induced G0/G1 and G2/M cell cycle arrest nih.gov
I-11 NCI-H358 (Lung, KRAS G12C)Potent anticancer activity rsc.org
15a HCT116 (Colon), HT-29 (Colon)Significant tumor growth inhibition nih.gov
Compound 6 A375 (Melanoma), WM115 (Melanoma), HeLa (Cervical)Inhibited proliferation, induced G2/M cell cycle arrest, induced apoptosis nih.gov

Antimicrobial Activities

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for treating infectious diseases. nih.govresearchgate.net

Antimycobacterial: A significant focus of research has been on the antimycobacterial properties of these compounds, particularly against Mycobacterium tuberculosis. bio-conferences.orgnih.govnih.govrsc.org Several imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have shown potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. bio-conferences.orgnih.govrsc.org For example, compound IPA-6 exhibited a minimum inhibitory concentration (MIC) of 0.05 µg/mL against the H37Rv strain. nih.gov Another study identified compounds 26g and 26h with considerable activity against drug-sensitive and resistant MTB strains. nih.gov

Antibacterial: Imidazo[1,2-a]pyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnajah.eduafricaresearchconnects.comjst.go.jpderpharmachemica.comresearchgate.net Chalcone derivatives of imidazo[1,2-a]pyridine have demonstrated good activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com A study on bis-3-aminoimidazo[1,2-a]pyridines also reported their antibacterial properties. researchgate.net Furthermore, some 3-amino-6-floroimidazo[1,2-a]pyridine derivatives have shown better or comparable activity to the antibiotic Gentamicin against certain bacterial strains. najah.edu

Antifungal: The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been explored. researchgate.netafricaresearchconnects.combeilstein-journals.orgscirp.org Some derivatives have been tested against Aspergillus niger and resistant strains of Candida albicans, showing promising activity. researchgate.netafricaresearchconnects.comscirp.org Molecular docking studies suggest that these compounds may exert their antifungal effects by targeting enzymes like sterol 14α-demethylase. beilstein-journals.org

Antiviral: Research has also been conducted on the antiviral properties of imidazo[1,2-a]pyridines. nih.govnih.govacs.org Studies have reported the synthesis and evaluation of derivatives with activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Mesoionic compounds of imidazo[1,2-a]pyridine have also been investigated as potential inhibitors of plant viruses like potato virus Y (PVY). acs.org

Interactive Data Table: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

ActivityOrganism(s)Example Compound(s)Key FindingsReference
AntimycobacterialMycobacterium tuberculosis H37RvIPA-6 MIC of 0.05 µg/mL nih.gov
AntimycobacterialDrug-sensitive/resistant MTB26g, 26h Considerable activity (MIC: 0.041-2.64 µM) nih.gov
AntibacterialE. coli, P. aeruginosa, S. aureus, S. pyogenesImidazo[1,2-a]pyridine chalconesGood activity derpharmachemica.com
AntibacterialE. coli, K. pneumoniae, S. epidermidis3-amino-6-floroimidazo[1,2-a]pyridine derivativesActivity comparable or better than Gentamicin najah.edu
AntifungalAspergillus nigerVarious derivativesActive at 40µg/ml researchgate.netafricaresearchconnects.com
AntifungalCandida albicans (resistant strain)10a, 10b, 10c, 10i Active with MICs below 300 µmol/L scirp.org
AntiviralHuman Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV)4, 15, 21 High therapeutic index against HCMV nih.gov
AntiviralPotato Virus Y (PVY)A33 Potential viral inhibitor acs.org

Anti-inflammatory and Analgesic Research

The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential in treating inflammation and pain. nih.govacs.orgscilit.comacs.org

Anti-inflammatory Effects: Derivatives of imidazo[1,2-a]pyridine have been shown to possess anti-inflammatory properties. nih.govresearchgate.net One mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.govnih.gov For instance, the compound MIA was found to suppress the activation of NF-κB and reduce the production of pro-inflammatory cytokines and mediators like COX-2 and iNOS in cancer cell lines. nih.govnih.gov Other studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit edema in animal models, with some compounds showing efficacy comparable to indomethacin. researchgate.net

Analgesic Properties: Research dating back several decades has explored the analgesic potential of imidazo[1,2-a]pyridine derivatives. acs.orgscilit.com More recent research has identified BET inhibitors with a 1H-imidazo[4,5-b]pyridine core that show promise for the management of neuropathic pain by reducing neuroinflammation. acs.org

Molecular Mechanisms of Action

The biological effects of 5-Bromoimidazo[1,2-a]pyridin-3-amine and its related compounds are rooted in their specific interactions at the molecular level, leading to the modulation of key cellular pathways.

Ligand-Target Binding Interactions and Binding Site Analysis

The imidazo[1,2-a]pyridine scaffold, the core of this compound, is a versatile structure in drug development. nih.govresearchgate.net Molecular docking studies on various derivatives of this scaffold have provided insights into their binding modes with protein targets. For instance, in the context of Nek2 inhibitors, a kinase implicated in cancer, derivatives of imidazo[1,2-a]pyridine have been designed to fit into the enzyme's active site. documentsdelivered.com

The planar geometry of the fused ring system is crucial, as it often facilitates π-π stacking interactions with aromatic amino acid residues within the target's binding pocket. The nitrogen atoms in the imidazo[1,2-a]pyridine core, along with the 3-amino group, can act as hydrogen bond donors and acceptors, forming critical hydrogen bonds that anchor the ligand to the protein. The bromine atom at the 5-position likely contributes to binding through halogen bonding or by influencing the electronic properties and conformation of the entire molecule, thereby enhancing binding affinity.

Downstream Pathway Modulation in Cellular Systems

Inhibition of specific protein targets by imidazo[1,2-a]pyridine derivatives leads to the modulation of various downstream cellular signaling pathways. This is particularly evident in their application as anticancer agents.

Derivatives of this scaffold have been shown to inhibit Never in mitosis A (NIMA)-related kinase 2 (Nek2). documentsdelivered.com Nek2 is overexpressed in many tumors and plays a role in cell cycle regulation, DNA damage response, and apoptosis. documentsdelivered.com Inhibition of Nek2 by these compounds can disrupt these processes, leading to cell death in cancer cells. documentsdelivered.com

Other identified target pathways for related compounds include the reactivation of the p53 tumor suppressor pathway and the inhibition of STAT3/NF-κB and COX-2 signaling, all of which are critical in cancer cell proliferation and survival. vulcanchem.com The specific downstream effects of this compound would depend on its primary molecular target(s), but based on its structural class, it is likely to impact pathways controlling cell cycle progression and apoptosis.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of the imidazo[1,2-a]pyridine scaffold. nih.gov Research has demonstrated that modifications at various positions on the imidazo[1,2-a]pyridine ring system significantly influence the biological activity. nih.govresearchgate.net

For example, in a series of imidazo[1,2-a]pyridine-based Nek2 inhibitors, the substitution pattern was key to achieving high potency, with one compound showing an IC50 of 38 nM in MGC-803 gastric cancer cells. documentsdelivered.com Another study on 3-aminoimidazo[1,2-a]pyridine derivatives found that the nature of the substituent at the C-2 and C-3 positions was critical for cytotoxicity against different cancer cell lines. nih.gov A compound featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 of 4.15 µM. nih.gov Another derivative with a tolyl group at C-2 and a p-chlorophenyl amine at C-3 was potent against B16F10 melanoma cells, with an IC50 of 21.75 µM. nih.gov

The presence of the 3-amino group is a common feature in many active compounds, suggesting its importance in target interaction, potentially through hydrogen bonding. The 5-bromo substitution on the pyridine (B92270) ring of the target compound likely serves to modulate the electronic and lipophilic properties of the molecule, which can affect target binding, cell permeability, and metabolic stability.

Table 1: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Substituents Cell Line IC₅₀ (µM)
Compound 12 nih.gov C-2: 2-nitrophenyl, C-3: N-(4-chlorophenyl) HT-29 4.15 ± 2.93
Compound 14 nih.gov C-2: m-tolyl, C-3: N-(4-chlorophenyl) B16F10 21.75 ± 0.81
8-Methyl derivative vulcanchem.com 8-Methyl HeLa 25
2-Naphthyl derivative vulcanchem.com 2-Naphthyl MDA-MB-231 6.25

| Compound 28e documentsdelivered.com | (Specific structure not detailed) | MGC-803 | 0.038 |

Resistance Mechanisms and Overcoming Strategies in Target Inhibition

A significant challenge in the use of targeted therapies, such as kinase inhibitors, is the development of drug resistance. nih.gov While specific resistance mechanisms to this compound have not been documented, general mechanisms observed for other inhibitors targeting similar pathways can be anticipated.

Common resistance mechanisms include:

Target Mutation: Alterations in the amino acid sequence of the target protein can prevent the inhibitor from binding effectively.

Target Overexpression: Cancer cells may increase the production of the target protein, requiring higher concentrations of the drug to achieve an inhibitory effect.

Activation of Bypass Pathways: Cells can develop alternative signaling pathways to circumvent the effects of the inhibited target, thus maintaining proliferation and survival.

Strategies to overcome such resistance could involve the development of next-generation inhibitors that can bind to mutated targets or the use of combination therapies that target multiple pathways simultaneously. Another approach is the development of inhibitors that act on different sites of the target protein. For instance, allosteric inhibitors of Hsp70 have been investigated as a way to avoid the resistance mechanisms associated with other chaperone inhibitors. nih.gov This highlights the potential for developing novel imidazo[1,2-a]pyridine derivatives with mechanisms of action that are less susceptible to known resistance pathways.

Computational Chemistry and Cheminformatics in Research

Quantitative Structure-Activity Relationship (QSAR) Analysis for Imidazo[1,2-a]pyridine (B132010) Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For imidazo[1,2-a]pyridine analogues, QSAR models provide a mathematical relationship between the physicochemical properties of the molecules and their observed biological effects.

A 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents led to the development of a five-featured pharmacophore model (HHPRR), which includes one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model, developed using a training set of twenty-seven compounds, showed a strong correlation coefficient (R²) of 0.9181, indicating its predictive power. openpharmaceuticalsciencesjournal.com The contour maps generated from such models can guide the modification of the imidazo[1,2-a]pyridine scaffold to enhance activity. For instance, the model might suggest that bulky substituents are favored in certain regions, while electron-withdrawing groups are beneficial in others.

In another study focusing on imidazo-pyridine derivatives targeting both angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor γ (PPARγ), 3D-QSAR models were developed. scienceopen.com The Comparative Molecular Field Analysis (CoMFA) model for AT1 antagonism showed that steric factors had a higher contribution (61.9%) to the activity than electrostatic fields. scienceopen.com This suggests that the size and shape of the substituents on the imidazo[1,2-a]pyridine ring are critical for effective binding to the AT1 receptor. scienceopen.com Such findings are crucial for designing derivatives with improved dual-targeting capabilities.

These QSAR studies, while not always specific to 5-Bromoimidazo[1,2-a]pyridin-3-amine, provide a framework for predicting its activity and for designing more potent analogues by strategically modifying the substituents at various positions on the imidazo[1,2-a]pyridine core.

De Novo Design and Virtual Screening Applications for Imidazo[1,2-a]pyridine Derivatives

De novo design and virtual screening are powerful computational tools for the discovery of new drug candidates. The imidazo[1,2-a]pyridine scaffold is frequently used as a starting point for these computational explorations due to its favorable pharmacological properties and synthetic accessibility. nih.gov

Virtual screening involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. An innovative pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govgriffith.edu.aursc.orgresearchgate.net This effort involved the in silico probing of five proprietary pharmaceutical company libraries, which rapidly expanded the chemical diversity around the core scaffold and led to the identification of analogues with improved antiparasitic activity and selectivity. nih.govgriffith.edu.aursc.orgresearchgate.net The screening highlighted that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were well-tolerated, retaining anti-leishmanial activity. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. Based on the binding pocket of a target protein, algorithms can piece together fragments to create new molecules. The imidazo[1,2-a]pyridine framework serves as an excellent scaffold for such design strategies. For example, in the development of novel inhibitors for dipeptidyl peptidase-4 (DPP-4), a scaffold hopping strategy combined with docking studies was used to design a new series of inhibitors with the imidazo[1,2-a]pyridine core. nih.gov This approach led to the identification of a potent and selective inhibitor with a 2,4-dichlorophenyl group at the 2-position. nih.gov

The discovery of novel covalent inhibitors for KRAS G12C, a challenging cancer target, also utilized the imidazo[1,2-a]pyridine scaffold in a scaffold hopping strategy. rsc.org This demonstrates the versatility of this core structure in the design of inhibitors with specific mechanisms of action.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. Understanding the reaction pathway for the synthesis of imidazo[1,2-a]pyridines allows for the optimization of reaction conditions and the prediction of regioselectivity.

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.org Computational studies can model the transition states and intermediates of this reaction, providing insights into the reaction kinetics and thermodynamics. For instance, DFT calculations can be used to determine the energy barriers for different proposed mechanistic pathways, such as the initial alkylation of the endocyclic nitrogen versus the exocyclic amine. acs.org

In a study on the photophysical properties of imidazo[1,2-a]pyridine-based dyes, DFT and Time-Dependent DFT (TD-DFT) were used to investigate the excited-state intramolecular proton transfer (ESIPT) process. tandfonline.com These calculations revealed that for most derivatives, the ESIPT process is barrierless in the gas phase. tandfonline.com

Furthermore, computational studies on the synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine, a related scaffold, utilized DFT to determine the energy of the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. nih.gov These calculations provide a deeper understanding of the reactivity and electronic properties of the molecules involved in the synthesis. nih.gov A plausible mechanistic pathway for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives has been proposed based on computational and experimental evidence. acs.org

Table 2: Computationally Studied Synthesis Mechanisms for Imidazo[1,2-a]pyridines
Reaction TypeComputational MethodKey FindingsReference
Condensation of 2-aminopyridines and α-halocarbonylsDFTElucidation of transition states and intermediates to determine the most likely reaction pathway. acs.org
Excited-state intramolecular proton transfer (ESIPT)DFT/TD-DFTDemonstrated a barrierless ESIPT process for many derivatives in the gas phase. tandfonline.com
Iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivativesComputational and experimentalProposal of a plausible mechanistic pathway. acs.org

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for 5-Bromoimidazo[1,2-a]pyridin-3-amine

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is well-established, but the pursuit of more efficient, cost-effective, and environmentally friendly methods remains a key research focus. Traditional methods often require harsh conditions or multi-step procedures. Future explorations are likely to concentrate on novel synthetic strategies that offer improvements in yield, diversity, and simplicity.

One promising avenue is the continued development of multicomponent reactions (MCRs) , such as the Groebke-Blackburn-Bienayme (GBB) three-component reaction. rsc.orgnih.gov This approach allows for the one-pot synthesis of complex 3-aminoimidazo[1,2-a]pyridine structures from simple starting materials (an aminopyridine, an aldehyde, and an isocyanide), offering a rapid and efficient way to generate diverse libraries of analogues. nih.gov Refining catalysts, such as Zirconium(IV) chloride, and reaction conditions for these MCRs could enhance their applicability to substrates like those required for 5-bromo-substituted products. nih.gov

Another area of intense research is the direct C-H functionalization of the imidazo[1,2-a]pyridine core. mdpi.com These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic routes. Visible light-induced photocatalysis has emerged as a powerful tool for C-H functionalization at various positions of the ring system, including C3 and C5, which could be adapted for novel syntheses of derivatives. mdpi.com Furthermore, electrochemical synthesis offers a reagent-free and oxidant-free alternative for creating halogenated imidazo[1,2-a]pyridines, a technique that could be optimized for the direct synthesis of bromo-substituted compounds. researchgate.net

Synthetic StrategyAdvantagesPotential Application for this compound
Multicomponent Reactions (e.g., GBB-3CR)High efficiency, atom economy, rapid generation of diversity. nih.govDirect synthesis of the 3-amino scaffold with the bromo-substituent introduced via the aminopyridine starting material.
C-H FunctionalizationReduces the number of synthetic steps, avoids pre-functionalization. mdpi.comDirect introduction of functional groups onto a pre-formed 5-bromoimidazo[1,2-a]pyridine core.
Electrochemical SynthesisAvoids use of chemical oxidants, can be easily scaled up. researchgate.netEfficient and environmentally friendly synthesis of 3-bromo or other halogenated precursors.

Identification of New Biological Targets and Polypharmacology for Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govresearchgate.net While many derivatives have been studied, the full therapeutic potential of this class of compounds is yet to be unlocked. Future research will focus on identifying novel biological targets and exploring the concept of polypharmacology.

Derivatives of the imidazo[1,2-a]pyridine core have shown potent activity as inhibitors of several key enzymes implicated in cancer, such as:

c-Met kinase: A receptor tyrosine kinase involved in cell proliferation and metastasis. nih.gov

HDAC6 (Histone Deacetylase 6): An enzyme that plays a role in protein degradation and has been targeted for both anticancer and cardioprotective effects. nih.gov

CDK9 (Cyclin-dependent kinase 9): A key regulator of transcription, making it a promising target in oncology. nih.gov

Polypharmacology , the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The structural versatility of the imidazo[1,2-a]pyridine scaffold makes it an ideal candidate for designing multi-target agents. For instance, a single analogue could be engineered to inhibit both a specific kinase and a histone deacetylase, potentially leading to synergistic therapeutic effects and overcoming drug resistance mechanisms. Future work should involve systematic screening of this compound and its derivatives against broad panels of kinases, epigenetic targets, and other disease-relevant proteins to uncover new activities and polypharmacological profiles.

Known Target ClassSpecific ExampleTherapeutic Area
Kinasesc-Met, CDK9 nih.govnih.govOncology
Epigenetic EnzymesHDAC6 nih.govOncology, Cardiovascular Disease
ReceptorsGABA-A Receptor researchgate.netNeuroscience (for other imidazopyridines like Zolpidem)

Advanced Derivatization for Enhanced Biological Profiles of this compound Analogues

The chemical structure of this compound offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Advanced derivatization strategies guided by structure-activity relationship (SAR) studies are crucial for translating this promising scaffold into a viable drug candidate.

The primary amine at the C3 position is a key site for modification. For example, the synthesis of imidazo[1,2-a]pyridine-3-carboxamides has led to potent antimycobacterial agents. researchgate.net The bromine atom at the C5 position can also be modified, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl or heteroaryl groups. mdpi.com These modifications can significantly influence the compound's interaction with its biological target.

Future SAR studies should systematically explore the effects of substituents at different positions of the imidazo[1,2-a]pyridine ring. This involves creating a library of analogues where the size, electronics, and lipophilicity of the substituents are varied to build a comprehensive understanding of how structural changes impact biological function. For example, bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, could be used to fine-tune the molecule's properties. nih.gov

Position on ScaffoldPotential ModificationDesired Outcome
C3-amine Acylation, Alkylation, Formation of amides/sulfonamidesModulate target binding, improve cell permeability.
C5-bromo Suzuki or other cross-coupling reactionsIntroduce new binding interactions, alter solubility and metabolic stability.
C2, C6, C7, C8 Introduction of various functional groupsFine-tune potency, selectivity, and ADME properties.

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. bpasjournals.commednexus.org These computational tools can be applied at multiple stages in the development of new drugs based on the imidazo[1,2-a]pyridine scaffold.

Predictive Modeling: AI/ML algorithms can be trained on existing data from imidazo[1,2-a]pyridine derivatives to build models that predict the biological activity, toxicity, and ADME properties of new, unsynthesized compounds. mednexus.org This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new imidazo[1,2-a]pyridine analogues tailored to bind to a specific biological target with high affinity and selectivity. These models can explore a vast chemical space to propose novel structures that human chemists might not have conceived.

Target Identification and Validation: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify and validate new potential targets for which imidazo[1,2-a]pyridine derivatives might be effective. ijirt.org This can open up new therapeutic applications for this versatile scaffold. The application of these technologies has the potential to dramatically accelerate the journey from a promising scaffold like this compound to a clinically effective drug. bpasjournals.comijirt.org

Q & A

Q. What are the optimized synthetic routes for 5-Bromoimidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A three-component Groebke-Blackburn-Bienaymé (GBB) reaction is commonly employed, utilizing β-cyclodextrin-SO3H as a recyclable catalyst under mild conditions (25–80°C). This method achieves high yields (up to 84%) and short reaction times (~2 hours). Key steps include condensation of 2-aminopyridine derivatives with aldehydes and isocyanides, followed by bromination at the C-5 position. Solvent choice (e.g., isopropyl alcohol) and catalysts like ZnI₂ or Pd2(dba)3/DavePhos are critical for regioselectivity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Post-synthesis characterization involves:
  • 1H/13C NMR : To confirm substitution patterns and bromine placement (e.g., δ ~7.8–8.2 ppm for aromatic protons adjacent to bromine) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ peaks at m/z 242.98 for C7H6BrN3) .
  • X-ray crystallography (if crystalline) : Resolves steric effects of bromine on the imidazo[1,2-a]pyridine core .

Advanced Research Questions

Q. How do substituents at C-5 (bromine) and C-8 influence COX-2 selectivity in imidazo[1,2-a]pyridin-3-amine derivatives?

  • Methodological Answer : Bromine at C-5 enhances steric bulk, reducing COX-1 binding while maintaining COX-2 affinity. For example:
Substituent PositionCOX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
C-5 Br, C-8 CH30.07508.6
C-5 Br, C-8 F0.3942.3
Methyl groups at C-8 improve selectivity by 10-fold compared to halogens, likely due to hydrophobic interactions in the COX-2 active site .

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory mechanisms of this compound derivatives?

  • Methodological Answer :
  • In vitro :
  • COX-1/COX-2 inhibition assays : Measure IC50 values using fluorometric FS-3 substrates .
  • STAT3/NF-κB pathway analysis : Western blotting in cancer cell lines (e.g., MCF-7) to assess iNOS/COX-2 downregulation .
  • In vivo :
  • Rodent carrageenan-induced edema : Quantify paw swelling reduction after oral administration (10–50 mg/kg) .

Q. How can conflicting data on substituent effects (e.g., fluorine reducing activity) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies arise from electronic vs. steric contributions. For example, fluorine at C-8 lowers activity despite its electronegativity due to unfavorable van der Waals clashes in COX-1. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can reconcile these by modeling ligand-enzyme interactions. Validate with isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy .

Q. What catalytic systems improve the sustainability of synthesizing this compound derivatives?

  • Methodological Answer :
  • βCD-IL@M-Starch : A magnetically recoverable catalyst enabling 10 reuses without yield loss. Achieves 76–84% yield in water/isopropanol mixtures .
  • Pd2(dba)3/DavePhos : Enables Suzuki-Miyaura cross-coupling for introducing aryl groups at C-2, critical for DNA-encoded library synthesis .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound be optimized for preclinical development?

  • Methodological Answer :
  • LogP optimization : Introduce polar groups (e.g., sulfonyl at C-2 phenyl) to reduce LogP from ~3.5 to 2.0, enhancing aqueous solubility .
  • Prodrug strategies : Acetylate the amine group to improve oral bioavailability, with enzymatic hydrolysis in vivo restoring activity .

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